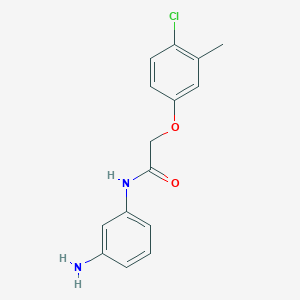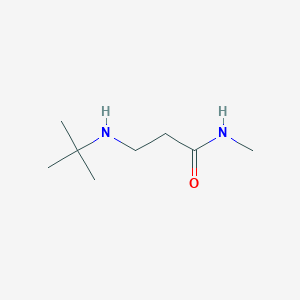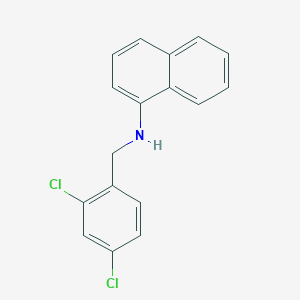
N-(2-Chlorobenzyl)-4-(2,4-dichlorophenoxy)-1-butanamine
Overview
Description
N-(2-Chlorobenzyl)-4-(2,4-dichlorophenoxy)-1-butanamine, also known as N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)-1-butanamine or CBDPB, is an organic compound belonging to the class of benzyls. It is a white crystalline solid, soluble in water and alcohol, with a molecular weight of 308.1 g/mol. CBDPB has a variety of uses, including as a precursor to other organic compounds, as a plant growth regulator, and as a pharmaceutical intermediate.
Scientific Research Applications
Analytical Methods
- Forensic Analysis and Separation Techniques : N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA) and 1-(3,4-methylenedioxyphenyl)-2-butanamine exhibit similar mass spectral fragmentation patterns, including a common base peak at m/z 58. This similarity necessitates the use of liquid chromatography methods to differentiate these compounds for forensic analysis (Noggle et al., 1991).
Chemical Synthesis and Structure
- Synthesis and Crystal Structure : Research has been conducted on the synthesis of compounds with similar chemical structures, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, highlighting the methodologies for creating complex molecular structures (Zou Xia, 2001).
Pharmacological Studies
- Novel Therapeutic Classes : Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, related to the compound of interest, have been studied as potential psychotherapeutic agents, especially in the class of entactogens (Nichols et al., 1986).
Biological Applications
- Anticonvulsant Agents : Studies have synthesized libraries of compounds, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are structurally related to the compound , for potential use as anticonvulsant agents (Kamiński et al., 2015).
Herbicidal Applications
- Herbicidal Activity : There's research into compounds like 4-(2,4-dichlorophenoxy)butyric acid, which are structurally related and have been used as herbicides, indicating the potential agricultural applications of such chemicals (Charles et al., 2000).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3NO/c18-14-7-8-17(16(20)11-14)22-10-4-3-9-21-12-13-5-1-2-6-15(13)19/h1-2,5-8,11,21H,3-4,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBOIHAEFINMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-4-(2,4-dichlorophenoxy)-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)





![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)


![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)
